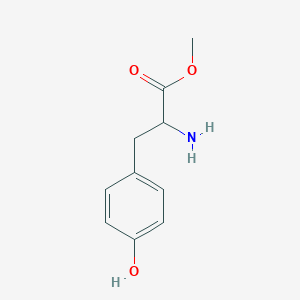

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

Descripción general

Descripción

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a compound that is structurally related to several research subjects in the field of synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate.

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods and the use of chiral auxiliaries or starting materials. For instance, the efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary . This method could potentially be adapted for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate by choosing appropriate starting materials and conditions that would introduce the 4-hydroxyphenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-amino-3-(4-hydroxyphenyl)propanoate has been characterized using techniques such as 1H NMR, IR, and X-ray crystal structure analysis . These techniques could be employed to determine the molecular structure of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, ensuring the correct stereochemistry and confirming the presence of functional groups.

Chemical Reactions Analysis

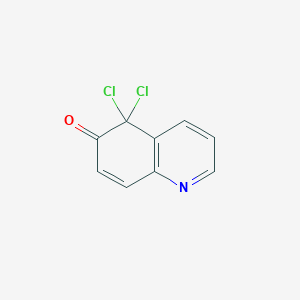

The related compounds discussed in the papers are intermediates or end products that can undergo further chemical reactions. For example, Methyl 2-Hydroxyimino-3-phenyl-propionate, which is a precursor of α-amino acids, can be synthesized by nitrosation oximation of substituted malonic esters . This suggests that Methyl 2-amino-3-(4-hydroxyphenyl)propanoate could also serve as an intermediate for the synthesis of more complex molecules, possibly through reactions involving its amino and ester functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, such as solubility, melting point, and crystalline structure, can be inferred from the properties of the compounds discussed in the papers. For instance, the crystal structure of Methyl 2-Hydroxyimino-3-phenyl-propionate is reported, which provides information on intermolecular interactions and stability . These properties are crucial for understanding the behavior of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate in different environments and could be predicted using computational chemistry methods or determined experimentally.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis Applications

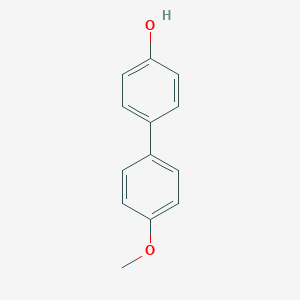

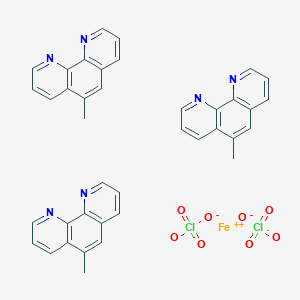

- Novel Asymmetric Synthesis : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate has been utilized in the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, an important process in pharmaceutical chemistry. This synthesis employed a hydrolytic kinetic resolution method using Jacobsen catalyst, showcasing the compound's utility in enantioselective synthesis (Narsaiah & Kumar, 2011).

Natural Product Chemistry

- Phenolic Compounds Isolation : In the study of natural products, new phenolic compounds structurally related to methyl 2-amino-3-(4-hydroxyphenyl)propanoate have been isolated from the leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, highlighting the relevance of this chemical structure in natural product chemistry and pharmacology (Ren et al., 2021).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of methyl 2-amino-3-(4-hydroxyphenyl)propanoate containing hydrazide, pyrrole, and chloroquinoxaline moieties showed significant antimicrobial activity against various bacterial and fungal species. This demonstrates the compound's potential as a scaffold for developing new antimicrobial agents (Mickevičienė et al., 2015).

Computational Peptidology

- Study of Antifungal Tripeptides : In computational peptidology, derivatives of methyl 2-amino-3-(4-hydroxyphenyl)propanoate were included in the study of antifungal tripeptides. The research focused on calculating molecular properties and structures, contributing to drug design processes (Flores-Holguín et al., 2019).

Polymer Science

- Modification of Hydrogels : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate was used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modifications improved the hydrogels' properties, indicating potential applications in medical and material sciences (Aly & El-Mohdy, 2015).

Biocatalysis in Drug Metabolism

- Preparation of Mammalian Metabolites : The compound has been used in biocatalysis to prepare mammalian metabolites of drugs, demonstrating its utility in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275749 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

CAS RN |

18869-47-1 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

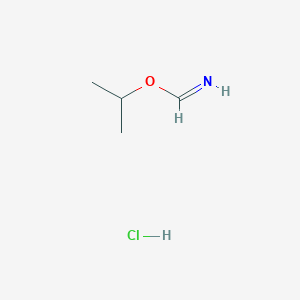

Synthesis routes and methods

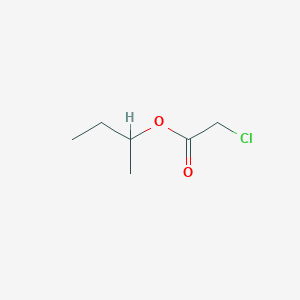

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)